4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide
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Overview
Description
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Formation of the Benzamide Core: This can be achieved through the condensation of benzoic acid derivatives with amines under conditions such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where sulfonyl chlorides react with amines.
Attachment of the Benzyl and Propan-2-yl Groups: These groups can be introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active ingredient.
Material Science: The compound could be used in the development of new materials with specific properties.
Biological Studies: It may serve as a probe or reagent in biochemical assays.
Mechanism of Action
The mechanism by which 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-[benzyl(propan-2-yl)sulfamoyl]butanoic acid: Shares the sulfamoyl and benzyl groups but differs in the core structure.
N-(2-chlorophenyl)benzamide: Similar core structure but lacks the sulfamoyl and benzyl groups.
Uniqueness
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-17(2)26(16-18-8-4-3-5-9-18)30(28,29)20-14-12-19(13-15-20)23(27)25-22-11-7-6-10-21(22)24/h3-15,17H,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPNYYOOSYBOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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